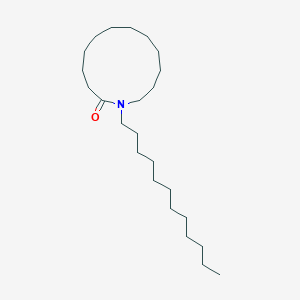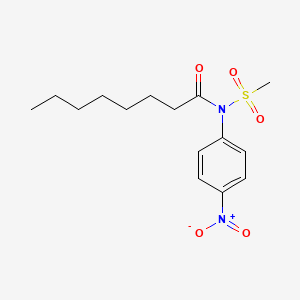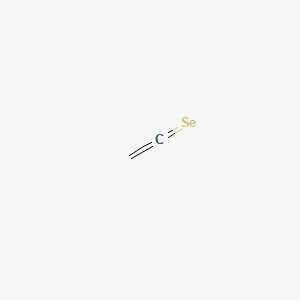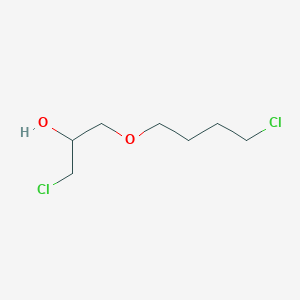
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- is an organomercury compound with the molecular formula C₉H₂₀Hg and a molecular weight of 328.85 g/mol . This compound is characterized by the presence of mercury bonded to two alkyl groups: 2,2-dimethylpropyl and 2-methylpropyl. Organomercury compounds are known for their significant applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
The synthesis of Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- typically involves the reaction of mercury salts with the corresponding alkyl halides. One common method is the reaction of mercury(II) chloride with 2,2-dimethylpropyl bromide and 2-methylpropyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury oxides and other mercury-containing compounds.
Reduction: Reduction reactions can convert it back to elemental mercury or other lower oxidation state mercury compounds.
Substitution: The alkyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studies on the biological effects of organomercury compounds often use this compound as a model.
Medicine: Research into the toxicological effects of mercury compounds on human health includes this compound.
Industry: It is used in the production of certain types of catalysts and in the manufacturing of specialized materials.
Wirkmechanismus
The mechanism of action of Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- involves its interaction with biological molecules, particularly thiol groups in proteins and enzymes. This interaction can inhibit the function of these proteins, leading to various toxic effects. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- include other organomercury compounds such as methylmercury and ethylmercury. Compared to these compounds, Mercury, (2,2-dimethylpropyl)(2-methylpropyl)- has unique alkyl groups that may influence its reactivity and toxicity. The presence of bulky alkyl groups can affect its solubility, stability, and interaction with biological molecules.
Eigenschaften
CAS-Nummer |
59643-45-7 |
|---|---|
Molekularformel |
C9H20Hg |
Molekulargewicht |
328.85 g/mol |
IUPAC-Name |
2,2-dimethylpropyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C5H11.C4H9.Hg/c1-5(2,3)4;1-4(2)3;/h1H2,2-4H3;4H,1H2,2-3H3; |
InChI-Schlüssel |
ZSBGFWLFWHTIKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Hg]CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)


![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)

![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)



![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)
![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)

